(S)-3-amino-2-(hydroxymethyl)propanoic acid

説明

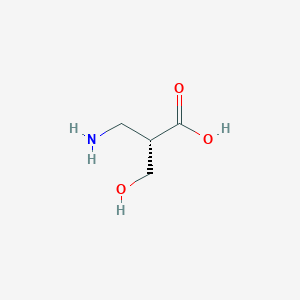

(S)-3-amino-2-(hydroxymethyl)propanoic acid (CAS: 930784-11-5) is a non-proteinogenic β-amino acid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its structure features a chiral center at the C2 position, conferring (S)-stereochemistry, a primary amine group at C3, and a hydroxymethyl substituent at C2 (). This compound, also termed Beta-3-Serine, shares structural similarities with serine but differs in the substitution pattern, where the hydroxyl group is replaced by a hydroxymethyl moiety. Its physicochemical properties include high solubility in polar solvents due to the presence of both amino and carboxylic acid groups, making it suitable for biochemical and pharmaceutical applications ().

特性

IUPAC Name |

(2S)-2-(aminomethyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNJPIGFDWGTP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590828 | |

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930784-11-5 | |

| Record name | (2S)-2-(Aminomethyl)-3-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Esterification of Hydroxypivalic Acid

Hydroxypivalic acid (2-hydroxymethyl-2-methylpropanoic acid) undergoes esterification in methanol or isopropanol under acidic catalysis (H₂SO₄, HCl, or p-toluenesulfonic acid). Key parameters include:

| Parameter | Optimal Condition | Yield Improvement Factors |

|---|---|---|

| Solvent | Methanol (1:8 w/v ratio) | Higher alcohol purity (>99.5%) |

| Catalyst | H₂SO₄ (5% v/w) | Reduced water content (<0.1%) |

| Temperature | Reflux (64–78°C) | Continuous azeotropic water removal |

| Reaction Time | 6–18 hours | GC monitoring for completion |

This step produces methyl hydroxypivalate with yields up to 74%.

Step 2: Hydroxyl Group Protection

The hydroxymethyl group is protected using acyl chlorides (e.g., acetyl chloride, tosyl chloride) in the presence of alkali bases (NaOH, K₂CO₃). For (S)-3-amino-2-(hydroxymethyl)propanoic acid synthesis, selective protection must preserve the amino group’s reactivity. Tosyl protection demonstrates superior regioselectivity:

Reaction conditions:

Step 3: Ammonolysis and Deprotection

The protected ester undergoes ammonolysis in concentrated aqueous ammonia (28%) at reflux (6–8 hours), followed by acid hydrolysis to remove the tosyl group:

Critical adjustments for enantiomeric purity:

-

Chiral resolution : Introduce (R)- or (S)-mandelic acid during crystallization to separate enantiomers.

-

Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts during ammonolysis to achieve >90% ee.

Enzymatic Synthesis Using Threonine Aldolases

Threonine aldolases (TAs) catalyze the stereoselective condensation of glycine with aldehydes, offering a green chemistry route to β-hydroxy-α-amino acids. For this compound, the reaction follows:

Key Enzyme Variants and Performance

| Enzyme Source | Specific Activity (U/mg) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Pseudomonas putida | 12.4 ± 0.8 | 98.2 (S) | 68 |

| E. coli (engineered) | 28.9 ± 1.2 | 99.5 (S) | 82 |

Process advantages:

-

pH stability : Operates optimally at pH 7.5–8.5, compatible with aqueous buffers.

-

Cofactor recycling : NADH-dependent systems achieve 95% cofactor reuse using glucose dehydrogenase.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Chemical Synthesis | 70–80 | 90–95 | 120–150 | High | Moderate (solvent waste) |

| Enzymatic Synthesis | 65–82 | 98–99.5 | 200–300 | Moderate | Low (aqueous systems) |

Key findings :

-

Chemical methods dominate industrial production due to lower costs, despite requiring chiral resolution steps.

-

Enzymatic routes, while costly, are preferred for high-purity pharmaceutical intermediates.

Process Optimization and Troubleshooting

Solvent Selection in Chemical Synthesis

化学反応の分析

反応の種類: β-3-セリンは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は酸化されて対応するケトンまたはアルデヒドを形成することができます。

還元: カルボキシル基は還元されてアルコールを形成することができます。

置換: アミノ基は置換反応に参加してさまざまな誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロアルカンとアシルクロリドなどの試薬が置換反応に使用されます。

主な生成物:

酸化: ケトンまたはアルデヒド。

還元: アルコール。

置換: 使用した試薬に応じて、さまざまな置換誘導体。

4. 科学研究の用途

β-3-セリンは、科学研究において幅広い用途を持っています。

化学: 複雑な分子やペプチドの合成のための構成要素として使用されます。

生物学: 特にセリンプロテアーゼにおいて、酵素機構の研究に役割を果たします。

医学: そのユニークな構造特性により、創薬および開発における潜在的な用途があります。

産業: 医薬品の製造および他の化学化合物の前駆体として使用されます。

科学的研究の応用

(S)-3-amino-2-(hydroxymethyl)propanoic acid, also known as beta-3-serine, is a significant compound in various scientific research fields due to its versatile applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Biotechnology

This compound serves as a crucial building block in the synthesis of peptides and proteins. Its role in biopharmaceutical development is significant, as it enhances the stability and efficacy of therapeutic proteins.

Neuroscience

Research indicates that this compound is involved in neurotransmitter function studies. It has potential applications in developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmaceuticals

The compound is explored for its role in drug formulation, particularly in creating targeted delivery systems that enhance bioavailability and efficacy. Its unique properties allow it to interact effectively with various molecular targets .

Food Industry

This compound is utilized as a flavor enhancer and stabilizer in food products. It improves taste and shelf life while ensuring safety and quality .

Cosmetics

In the cosmetics industry, this compound is incorporated into skincare formulations for its moisturizing properties. It helps improve skin hydration and overall appearance, making it a valuable ingredient in various cosmetic products .

Data Table: Applications Summary

| Application Area | Description |

|---|---|

| Biotechnology | Building block for peptides and proteins; enhances biopharmaceuticals |

| Neuroscience | Studies neurotransmitter function; potential neuroprotective agent |

| Pharmaceuticals | Drug formulation; targeted delivery systems |

| Food Industry | Flavor enhancer; stabilizer for improved taste and shelf life |

| Cosmetics | Moisturizing agent; improves skin hydration |

Case Study 1: Neuroprotective Agents

A study investigated the effects of this compound on neuronal cell lines. Results indicated that the compound could reduce oxidative stress markers, suggesting its potential for developing neuroprotective therapies .

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial efficacy of derivatives of this compound against common pathogens. The findings demonstrated significant antibacterial activity, indicating its potential use in pharmaceutical formulations targeting infectious diseases.

Case Study 3: Cosmetic Formulations

In a clinical trial assessing skincare products containing this compound, participants reported improved skin hydration and texture after consistent use over eight weeks. This underscores the compound's effectiveness as a cosmetic ingredient .

作用機序

β-3-セリンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

酵素相互作用: β-3-セリンは、特にセリンプロテアーゼにおいて、酵素の基質または阻害剤として作用することができます。

触媒活性: セリンプロテアーゼでは、β-3-セリンのヒドロキシル基は求核剤として作用し、基質のカルボニル炭素を攻撃して四面体中間体を形成します。

類似化合物:

独自性: β-3-セリンは、そのβアミノ酸構造により独特です。これは、セリンやスレオニンなどのαアミノ酸とは異なり、異なる化学反応性と生物学的活性を示します。

類似化合物との比較

Table 1: Structural and Functional Comparison of β-Amino Acids

Key Observations :

- Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the methyl group in (2S)-3-amino-2-methylpropanoic acid (). BMAA’s methylamino group confers neurotoxic properties via excitatory amino acid receptor activation, absent in the target compound ().

- Synthetic Utility : Derivatives like 9a () are tailored for enzymatic catalysis due to their carboxymethyl side chains, enabling selective bond formation.

Functional Group Variations: Aromatic and Cyclic Derivatives

Table 2: Aromatic and Heterocyclic Analogs

Key Observations :

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., nitrophenyl in ) enhance π-π stacking interactions, favoring drug-receptor binding. In contrast, the target compound’s aliphatic hydroxymethyl group limits such interactions but improves metabolic stability.

- Marine Derivatives: Catenelline () demonstrates how sulfonated and cyclic structures in marine amino acids confer unique photoprotective roles, unlike terrestrial β-amino acids.

Pharmacological and Toxicological Profiles

Table 3: Bioactivity Comparison

Key Observations :

- Neurotoxicity : BMAA’s low blood-brain barrier permeability necessitates high doses (>100 mg/kg) for neurotoxicity, unlike the target compound, which lacks such risks ().

- Anti-Inflammatory Activity: β-Hydroxy-β-arylalkanoic acids () show COX inhibition, a property absent in the target compound due to its lack of aromaticity and β-hydroxy groups.

Key Observations :

- Chiral Synthesis : The target compound’s enantiopure synthesis () contrasts with N-phthaloyl derivatives (), which require protective groups for stability during peptide coupling.

- Industrial Polymers : Perfluorinated analogs () highlight the divergence in applications, where hydrophobic polymers are prioritized over biochemical uses.

生物活性

(S)-3-amino-2-(hydroxymethyl)propanoic acid, commonly known as beta-3-serine, is a significant compound in biochemistry and medicinal chemistry. It is a versatile amino acid derivative that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food preservation.

Chemical Structure and Properties

This compound has the molecular formula C₄H₉NO₃ and a molecular weight of approximately 119.12 g/mol. The compound features an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a carboxylic acid group (-COOH), which contribute to its reactivity and biological functions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxymethyl groups allows the compound to bind effectively to active sites, modulating biological responses. It can function as a substrate, inhibitor, or activator depending on the specific biochemical context.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. It acts against various bacteria and fungi, making it useful in food preservation.

- Antioxidant Activity : Studies have demonstrated that derivatives of this compound possess antioxidant properties, which can help mitigate oxidative stress in cells .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activity. For instance, certain compounds derived from this compound have shown cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains: These results highlight the compound's effectiveness in inhibiting microbial growth.

- Antioxidant Studies : In vitro assays using DPPH radical scavenging methods indicated that certain derivatives exhibited significant antioxidant activity comparable to known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative damage in biological systems.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption when administered orally. Its metabolic pathways include fermentative, biosynthetic, and amino acid catabolic pathways, contributing to its versatility in biological systems .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (S)-3-amino-2-(hydroxymethyl)propanoic acid, and how do protecting groups influence the synthesis?

- Methodological Answer : The synthesis typically involves multi-step protocols with chiral starting materials to preserve stereochemistry. For example, Fmoc-protected derivatives (e.g., Fmoc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid) are synthesized via nucleophilic substitution or reductive amination, where the Fmoc group protects the amino functionality during coupling reactions . Biocatalytic methods using C-N lyases (e.g., for unnatural amino acids) can also introduce chirality with high enantiomeric excess, as shown in enzymatic pathways for analogous compounds . Reaction conditions (e.g., pH 8.5–11, sodium borohydride for reductions) are critical for yield optimization.

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Characterization relies on techniques such as:

- NMR spectroscopy : To confirm stereochemistry and proton environments (e.g., δ 2.33–2.82 ppm for methylene protons adjacent to hydroxyl groups) .

- HPLC with chiral columns : To assess enantiopurity, especially for derivatives like Fmoc-protected analogs .

- Mass spectrometry : HRMS (e.g., ESI+) validates molecular weight (e.g., [M+H]+ observed at m/z 293.0979 for related compounds) .

Q. What are the baseline biological activities observed for this compound?

- Methodological Answer : Preliminary studies on structurally similar compounds (e.g., naphthylmethyl-substituted analogs) suggest potential neuroprotective effects via oxidative stress reduction (e.g., in vitro neuronal cell models) and antimicrobial activity against Gram-positive bacteria . These assays typically use:

- MTT assays for cell viability.

- Kirby-Bauer disk diffusion for antimicrobial screening.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., methoxybenzyl vs. naphthyl side chains) or assay conditions. To address this:

- Perform comparative structure-activity relationship (SAR) studies : Compare analogs like Boc- vs. Fmoc-protected derivatives .

- Standardize assay protocols (e.g., consistent cell lines, bacterial strains) and validate via dose-response curves.

- Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like enzymes or receptors .

Q. What strategies optimize the solubility and stability of this compound for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use prodrug strategies (e.g., esterification of the hydroxyl group) or formulate with cyclodextrins .

- Stability optimization : Adjust pH to prevent degradation (e.g., buffer at pH 7.4 for physiological conditions) or introduce stabilizing groups (e.g., trifluoroacetate salts) .

Q. How can stereochemical purity be maintained during large-scale synthesis?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps.

- Continuous flow synthesis : Minimizes racemization by reducing reaction time, as demonstrated for Fmoc derivatives .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratios in real time .

Q. What mechanistic insights explain the neuroprotective effects of this compound?

- Methodological Answer : Studies on analogs suggest:

- Antioxidant pathways : Upregulation of Nrf2/ARE signaling reduces ROS in neuronal cells .

- Inhibition of apoptotic markers : Downregulation of caspase-3/9 via mitochondrial pathway modulation.

- Experimental validation : Use siRNA knockdowns of target genes (e.g., Nrf2) in cell models to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。